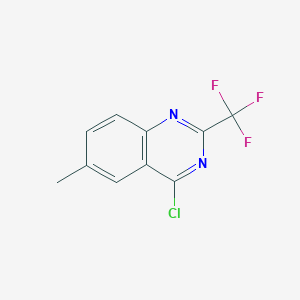![molecular formula C13H9ClO3S2 B13651983 5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride CAS No. 728864-91-3](/img/structure/B13651983.png)
5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride is an organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a phenylpropenyl ketone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with 3-oxo-3-phenylpropenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
化学反応の分析
Types of Reactions
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Addition Reactions: The double bond in the phenylpropenyl moiety can participate in Michael addition reactions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Bases: Sodium methoxide, potassium carbonate for deprotonation and facilitating nucleophilic attacks.
Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products: Thiophene derivatives with various substituents replacing the sulfonyl chloride group.
Addition Products: Polyfunctional diketones from Michael addition reactions.
Oxidation and Reduction Products: Alcohols and carboxylic acids depending on the specific reaction conditions.
科学的研究の応用
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules, particularly in the formation of heterocycles.
Medicinal Chemistry:
Material Science: Can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for easy substitution reactions. The phenylpropenyl moiety can undergo addition reactions, making the compound versatile in forming various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions.
類似化合物との比較
Similar Compounds
2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a thiophene ring.
3-Oxo-3-phenylpropanenitrile: Lacks the sulfonyl chloride group but shares the phenylpropenyl moiety.
Uniqueness
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride is unique due to the combination of a thiophene ring and a sulfonyl chloride group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications.
特性
CAS番号 |
728864-91-3 |
|---|---|
分子式 |
C13H9ClO3S2 |
分子量 |
312.8 g/mol |
IUPAC名 |
5-(3-oxo-3-phenylprop-1-enyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClO3S2/c14-19(16,17)13-9-7-11(18-13)6-8-12(15)10-4-2-1-3-5-10/h1-9H |
InChIキー |
WMGRSYDWDSOZQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



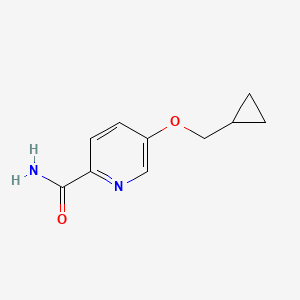

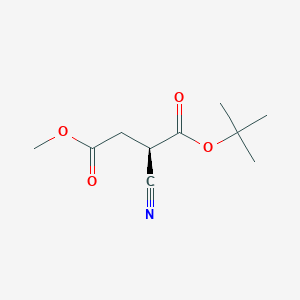
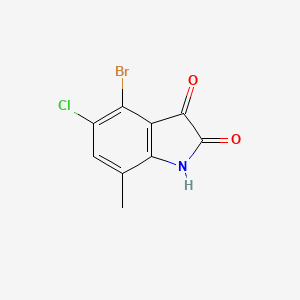
![N,N-Dimethylbenzo[b]thiophen-4-amine](/img/structure/B13651947.png)

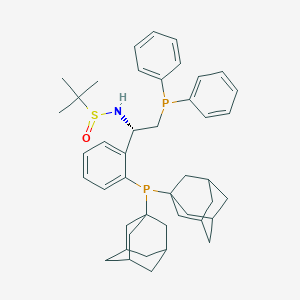
![8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13651971.png)


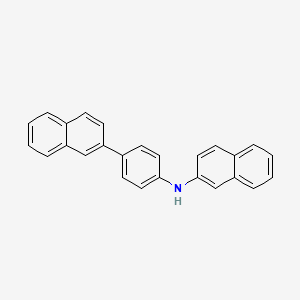
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)
